An In-depth Technical Guide to m-Di-tert-pentylbenzene (CAS 3370-27-2)
An In-depth Technical Guide to m-Di-tert-pentylbenzene (CAS 3370-27-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-Di-tert-pentylbenzene (CAS 3370-27-2), a substituted aromatic hydrocarbon. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer insights into its properties, synthesis, characterization, and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may encounter or consider utilizing this compound in their work.
Introduction and Chemical Identity
m-Di-tert-pentylbenzene, also known as 1,3-bis(1,1-dimethylpropyl)benzene, is an organic compound characterized by a benzene ring substituted with two tertiary pentyl groups at the meta positions.[1] As a member of the alkylbenzene family, its properties are largely dictated by the aromatic core and the bulky, branched alkyl substituents. While specific applications for m-di-tert-pentylbenzene are not widely documented, related alkylbenzenes are utilized as intermediates in the synthesis of detergents, as solvents, and in the production of various other chemicals.[1]
Table 1: Chemical Identifiers for m-Di-tert-pentylbenzene
| Identifier | Value |
| CAS Number | 3370-27-2[1] |
| IUPAC Name | 1,3-bis(2-methylbutan-2-yl)benzene |
| Synonyms | m-Di-tert-amylbenzene, 1,3-Di-tert-pentylbenzene[1] |
| Molecular Formula | C16H26[1] |
| Molecular Weight | 218.38 g/mol [1] |
| InChI Key | VMFPJVIZINYTRD-UHFFFAOYSA-N |
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for the physicochemical properties of m-di-tert-pentylbenzene are scarce. However, we can infer its likely characteristics based on data from its isomers and other dialkylbenzenes.
Table 2: Estimated Physicochemical Properties of m-Di-tert-pentylbenzene
| Property | Estimated Value | Basis for Estimation |
| Appearance | Colorless liquid | General property of similar alkylbenzenes. |
| Boiling Point | ~280 - 300 °C | Extrapolated from the boiling point of p-di-tert-pentylbenzene (260-272 °C)[2] and considering the typical boiling point differences between meta and para isomers. |
| Melting Point | < -20 °C | Meta-substituted isomers generally have lower melting points than their more symmetrical para counterparts. For instance, m-di-tert-butylbenzene has a melting point of 10-11 °C, while the p-isomer melts at 76-79 °C.[3] |
| Density | ~0.86 g/mL | Similar to other dialkylbenzenes like 1,3-di-tert-butylbenzene (0.859 g/mL).[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, toluene, ether) | Characteristic of nonpolar aromatic hydrocarbons. |
| Vapor Pressure | Low | Expected for a high-molecular-weight organic compound with a relatively high boiling point. |
Synthesis and Mechanism
The most probable synthetic route to m-di-tert-pentylbenzene is through a Friedel-Crafts alkylation of benzene with a suitable tert-pentylating agent.
Reaction Principle
Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic proton with an alkyl group. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically employed to generate a carbocation or a polarized complex from the alkylating agent.
Proposed Synthesis Workflow
A plausible laboratory-scale synthesis would involve the reaction of benzene with a tert-pentyl halide (e.g., 2-chloro-2-methylbutane) or tert-pentyl alcohol in the presence of a Lewis acid catalyst.
Step-by-step Protocol:
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Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with an excess of dry benzene and a Lewis acid catalyst (e.g., AlCl₃). The setup should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
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Addition of Alkylating Agent: The tert-pentylating agent (e.g., 2-chloro-2-methylbutane or tert-amyl alcohol) is added dropwise to the stirred benzene-catalyst mixture at a controlled temperature, typically between 0 and 10 °C, to manage the exothermic reaction and minimize side products.
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Reaction: After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion.
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Workup: The reaction is quenched by carefully pouring the mixture over ice and water to decompose the catalyst. The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.
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Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation to isolate the m-di-tert-pentylbenzene isomer from mono-alkylated and other isomeric products.
Caption: Proposed synthesis workflow for m-Di-tert-pentylbenzene.
Mechanistic Considerations
The tert-pentyl carbocation is a tertiary carbocation, which is relatively stable. However, like other Friedel-Crafts alkylations, polyalkylation is a common side reaction. Using a large excess of benzene can favor monoalkylation. The meta-isomer is generally a minor product in the direct dialkylation of benzene due to the ortho- and para-directing nature of the alkyl group. Achieving a high yield of the meta-isomer might require a more specialized synthetic strategy, potentially involving the isomerization of other dialkylbenzene isomers or starting from a meta-substituted precursor.
Analytical Characterization (Predicted)
The characterization of m-di-tert-pentylbenzene would rely on standard spectroscopic techniques. The following are predicted spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. We would anticipate signals corresponding to the aromatic protons and the aliphatic protons of the two tert-pentyl groups.
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Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the benzene ring would likely appear as a complex multiplet.
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Aliphatic Protons (δ 0.5-1.5 ppm): The protons of the ethyl and methyl groups of the tert-pentyl substituents would appear in the upfield region. Specifically, one would expect a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons, and a singlet for the two equivalent methyl groups attached to the quaternary carbon.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic and aliphatic carbons. Due to the symmetry of the molecule, we would expect to see 8 unique carbon signals.
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Aromatic Carbons (δ 120-150 ppm): Four signals for the aromatic carbons.
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Aliphatic Carbons (δ 10-40 ppm): Four signals corresponding to the carbons of the tert-pentyl groups.
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Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely be dominated by the loss of alkyl fragments from the tert-pentyl groups. A prominent peak at m/z 203, corresponding to the loss of a methyl group ([M-15]⁺), is anticipated. Further fragmentation could involve the loss of an ethyl group ([M-29]⁺) or larger fragments. The base peak is likely to be a fragment resulting from benzylic cleavage.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorptions for an alkyl-substituted aromatic compound.
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Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.
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Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-H Bending: Bands in the 690-900 cm⁻¹ region, characteristic of the meta-substitution pattern on the benzene ring.
Caption: Analytical workflow for the characterization of m-Di-tert-pentylbenzene.
Safety and Toxicology
Specific toxicological data for m-di-tert-pentylbenzene is not available. Therefore, a conservative approach to handling is recommended, based on the general hazards associated with alkylated aromatic hydrocarbons.
General Hazards of Alkylbenzenes:
-
Flammability: Alkylbenzenes are generally combustible liquids.
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Irritation: They can cause skin and eye irritation upon direct contact.
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Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, and headache.
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Toxicity: Long-chain alkylbenzenes generally exhibit low acute toxicity.[6] However, chronic exposure to aromatic hydrocarbons should be avoided.
Handling and Storage Recommendations:
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Applications and Research Directions
While specific applications are not well-defined, m-di-tert-pentylbenzene could potentially be used in areas where other dialkylbenzenes are employed, such as:
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High-Performance Lubricants: The bulky tert-pentyl groups may impart favorable viscosity and thermal stability properties.
-
Specialty Solvents: Its nonpolar nature and high boiling point could make it suitable as a solvent for specific applications.
-
Chemical Intermediates: It could serve as a precursor for the synthesis of more complex molecules, such as functionalized aromatic compounds for materials science or pharmaceutical research.
Further research is needed to fully characterize the properties of m-di-tert-pentylbenzene and to explore its potential applications.
Conclusion
m-Di-tert-pentylbenzene is a dialkylbenzene for which there is a notable lack of specific experimental data in the public domain. This guide has provided a comprehensive overview based on established chemical principles and data from closely related compounds. The predicted properties and proposed synthesis and characterization methods offer a starting point for researchers interested in this molecule. As with any chemical with limited toxicological data, caution should be exercised during handling and use.
References
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ResearchGate. (2025). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved from [Link]
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